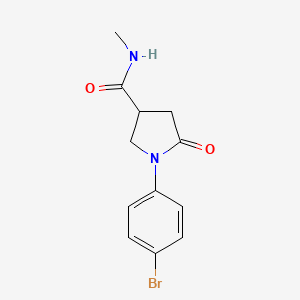
(2Z)-bis(prop-2-en-1-yl)but-2-enedioic acid; diallyl maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-bis(prop-2-en-1-yl)but-2-enedioic acid, also known as diallyl maleate, is an organic compound with the molecular formula C10H14O4. This compound is a derivative of maleic acid, where the hydrogen atoms of the carboxyl groups are replaced by allyl groups. Diallyl maleate is a colorless liquid with a characteristic odor and is used in various chemical applications due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
Diallyl maleate can be synthesized through the esterification of maleic acid with allyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, diallyl maleate is produced by reacting maleic anhydride with allyl alcohol in the presence of a catalyst. The reaction is carried out in a continuous process, where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Diallyl maleate undergoes various chemical reactions, including:
Oxidation: Diallyl maleate can be oxidized to form maleic acid or its derivatives.
Reduction: Reduction of diallyl maleate can lead to the formation of diallyl succinate.
Substitution: The allyl groups in diallyl maleate can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with diallyl maleate under appropriate conditions.
Major Products Formed
Oxidation: Maleic acid, maleic anhydride.
Reduction: Diallyl succinate.
Substitution: Various substituted maleates depending on the nucleophile used.
科学的研究の応用
Diallyl maleate has several applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also used in the preparation of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of resins, adhesives, and coatings due to its reactivity and ability to form cross-linked polymers.
作用機序
The mechanism of action of diallyl maleate involves its ability to undergo polymerization and form cross-linked networks. The allyl groups in the compound can participate in free radical polymerization, leading to the formation of polymers with unique properties. Additionally, diallyl maleate can interact with various molecular targets, including enzymes and receptors, through its reactive functional groups.
類似化合物との比較
Similar Compounds
Diallyl fumarate: Similar to diallyl maleate but derived from fumaric acid.
Diallyl phthalate: Another diallyl ester with different chemical properties and applications.
Allyl maleate: Contains only one allyl group compared to two in diallyl maleate.
Uniqueness
Diallyl maleate is unique due to its ability to form cross-linked polymers and its reactivity with various nucleophiles. Its dual allyl groups provide versatility in chemical reactions, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C20H24O8 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
bis(prop-2-enyl) but-2-enedioate;2,3-bis(prop-2-enyl)but-2-enedioic acid |
InChI |
InChI=1S/2C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2;1-3-5-7(9(11)12)8(6-4-2)10(13)14/h3-6H,1-2,7-8H2;3-4H,1-2,5-6H2,(H,11,12)(H,13,14) |
InChIキー |
XNCWXCQACFBCSE-UHFFFAOYSA-N |
正規SMILES |
C=CCC(=C(CC=C)C(=O)O)C(=O)O.C=CCOC(=O)C=CC(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B12444159.png)
![Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12444163.png)
![5-(3-Fluoro-4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12444165.png)
![tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate](/img/structure/B12444185.png)
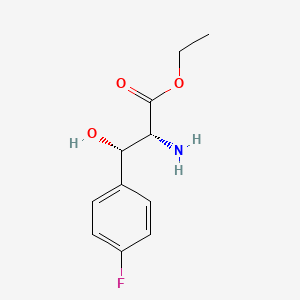
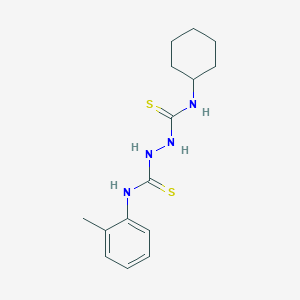
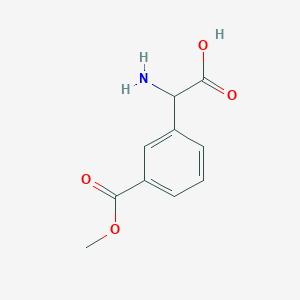
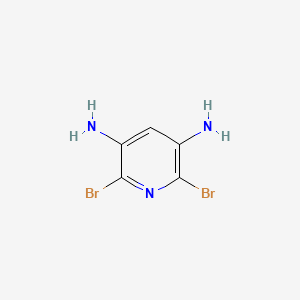
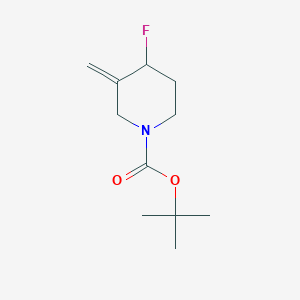
![4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12444216.png)
![2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B12444218.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12444221.png)
![5-Phenyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-en-1-one](/img/structure/B12444233.png)
